HHL-6
Description
HHL-6 (N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide) is a tryptamine derivative with the molecular formula C₁₉H₂₆N₂O₃ and a molecular weight of 330.42 g/mol . Structurally, it features a 7-methoxyindole core substituted with acetyl and hexanamide groups (Figure 1). This compound has demonstrated potent anticonvulsant and antiepileptogenic activity in pentylenetetrazole (PTZ)-induced seizure models in mice. Its mechanism involves significant suppression of c-Fos (a neuronal activity marker) and BDNF (brain-derived neurotrophic factor), both implicated in epileptogenesis . At a dose of 20 mg/kg, this compound achieves 100% protection against tonic seizures and mortality, comparable to the reference drug diazepam (7.5 mg/kg), but without sedative or muscle-relaxant side effects .
Properties
CAS No. |
1215093-76-7 |
|---|---|
Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.42 |
IUPAC Name |
N-(2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl)hexanamide |
InChI |
InChI=1S/C19H26N2O3/c1-4-5-6-7-18(23)20-11-10-16-15-9-8-14(24-3)12-17(15)21-19(16)13(2)22/h8-9,12,21H,4-7,10-11H2,1-3H3,(H,20,23) |
InChI Key |
GMQZIMMNLLTBOY-UHFFFAOYSA-N |
SMILES |
COC1=CC(NC(C(C)=O)=C2CCNC(CCCCC)=O)=C2C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HHL-6; HHL 6; HHL6; |
Origin of Product |
United States |
Comparison with Similar Compounds
HHL-6 vs. Diazepam
Diazepam, a benzodiazepine, is a first-line anticonvulsant that enhances GABAergic neurotransmission by binding to GABAₐ receptors.
Key Comparative Data
Discussion :
- Efficacy : Both compounds provide complete protection against PTZ-induced mortality, but this compound delays seizure onset longer (460 sec vs. 0 sec for diazepam) .
- Side Effects : this compound lacks the sedative and muscle-relaxant effects of diazepam, making it advantageous for patients requiring alertness .
- Molecular Targets : this compound’s suppression of BDNF and c-Fos suggests a unique pathway targeting neuroplasticity, whereas diazepam directly amplifies GABAergic inhibition .
This compound vs. Other Tryptamine Derivatives
However, this compound’s hexanamide and methoxy substitutions likely enhance its blood-brain barrier permeability and target specificity compared to simpler tryptamines.
Hypothetical Comparison with Generic Tryptamine
Discussion :
this compound’s higher LogP (3.5 vs. ~2.0) suggests better lipid solubility and CNS penetration. Its substituents may reduce off-target effects compared to unmodified tryptamines, which often interact with serotonin receptors.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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